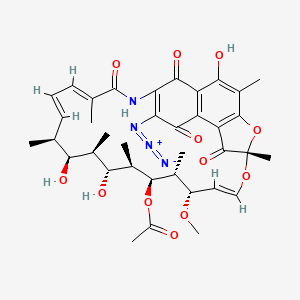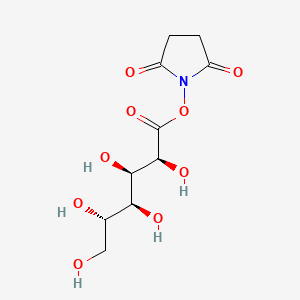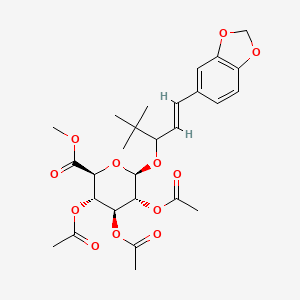![molecular formula C8H6N2S B15354906 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound characterized by a fused pyrrolothiazole core structure. This compound is part of the thiazole family, which are known for their diverse biological and medicinal properties. The presence of the prop-2-ynyl group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. One common method includes the reaction of prop-2-ynylamine with a thiazole derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions at different positions of the thiazole ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is an area of ongoing research.
Medicine: In medicine, thiazole derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In industry, thiazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and stability make them valuable in various industrial applications.
Wirkmechanismus
The mechanism by which 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Thiazole: The parent compound, thiazole, is a simpler heterocycle without the pyrrolo group.
Pyrrolo[2,3-d]thiazole: This compound lacks the prop-2-ynyl group.
Other substituted thiazoles: Various other thiazole derivatives with different substituents at different positions.
Uniqueness: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole stands out due to its unique combination of the pyrrolothiazole core and the prop-2-ynyl group. This combination may confer unique chemical and biological properties not found in simpler thiazole derivatives.
Eigenschaften
Molekularformel |
C8H6N2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C8H6N2S/c1-2-3-6-4-9-8-7(6)11-5-10-8/h1,4-5,9H,3H2 |
InChI-Schlüssel |
GNTNTBASHJOUFT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CNC2=C1SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)





